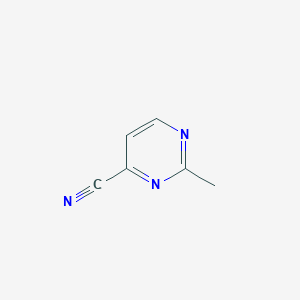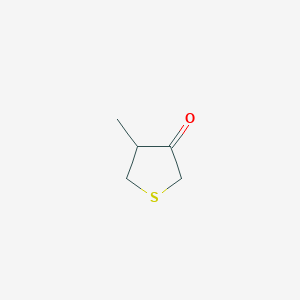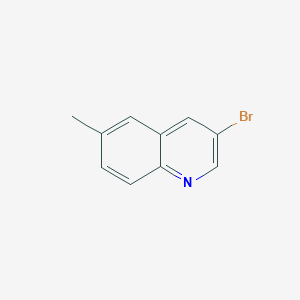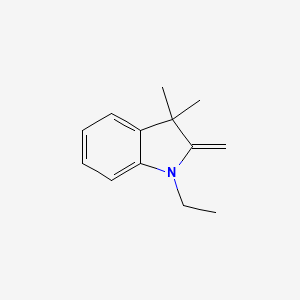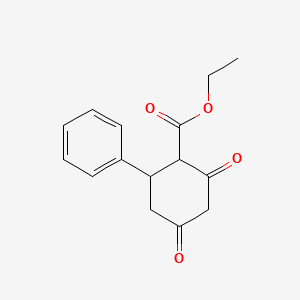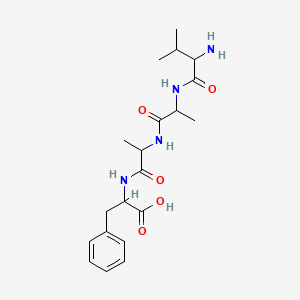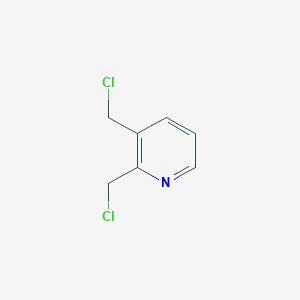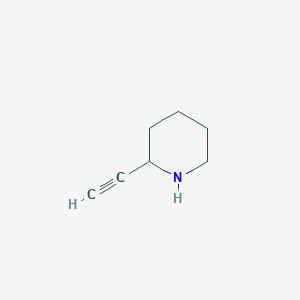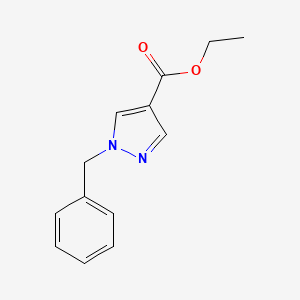
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound that is widely used in scientific research. It is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are of significant interest due to their diverse biological activities. Ethyl 1-benzyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been explored for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . The versatility of the pyrazole ring allows for the creation of numerous analogues with potential therapeutic applications.
Catalysis
In organic synthesis, ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be used in catalytic processes to produce more complex molecules. For instance, it can be involved in reactions utilizing Nano-ZnO as a catalyst for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . This highlights its role in facilitating reactions that are crucial for the development of compounds with desired chemical properties.
Intermediate for Isoxazole Derivatives
This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives are important in the field of medicinal chemistry, where they are investigated for their pharmacological properties and potential use as drugs.
Agricultural Chemistry
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is also used in the synthesis of isoxazole derivatives that serve as herbicides . The development of new herbicides is crucial for improving agricultural productivity and managing weed resistance.
properties
IUPAC Name |
ethyl 1-benzylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDJCLKKQWXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570365 | |
| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
CAS RN |
150559-94-7 | |
| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


